molecular formula C16H15Cl2NO2 B3128585 3,4-dichloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide CAS No. 338963-20-5

3,4-dichloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide

Cat. No.: B3128585
CAS No.: 338963-20-5
M. Wt: 324.2 g/mol
InChI Key: TUYURIULRKRTJM-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 3 and 4 positions of the benzene ring, a hydroxy group attached to a phenylpropane chain, and an amide functional group

Scientific Research Applications

3,4-dichloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive benzamides.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

The future directions for research on “3,4-dichloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide” and similar compounds could include further exploration of their synthesis methods, chemical properties, and potential applications in various industries. Given the wide use of benzamides in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents , new synthetic methods for this type of compounds can be of considerable importance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide typically involves the following steps:

    Preparation of 3,4-dichlorobenzoyl chloride: This can be achieved by reacting 3,4-dichlorobenzoic acid with thionyl chloride under reflux conditions.

    Formation of the amide bond: The 3,4-dichlorobenzoyl chloride is then reacted with 1-hydroxy-3-phenylpropan-2-amine in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 3,4-dichloro-N-(1-oxo-3-phenylpropan-2-yl)benzamide.

    Reduction: Formation of 3,4-dichloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzylamine.

    Substitution: Formation of 3,4-dimethoxy-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide.

Comparison with Similar Compounds

Similar Compounds

    3,4-dichlorobenzamide: Lacks the hydroxy-phenylpropane chain.

    N-(1-hydroxy-3-phenylpropan-2-yl)benzamide: Lacks the chlorine atoms on the benzene ring.

    3,4-dichloro-N-(2-hydroxy-3-phenylpropan-1-yl)benzamide: Differs in the position of the hydroxy group on the phenylpropane chain.

Uniqueness

3,4-dichloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both chlorine atoms and the hydroxy-phenylpropane chain distinguishes it from other benzamides and contributes to its diverse applications in research and industry.

Properties

IUPAC Name

3,4-dichloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO2/c17-14-7-6-12(9-15(14)18)16(21)19-13(10-20)8-11-4-2-1-3-5-11/h1-7,9,13,20H,8,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYURIULRKRTJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)NC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001198678
Record name 3,4-Dichloro-N-[1-(hydroxymethyl)-2-phenylethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001198678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338963-20-5
Record name 3,4-Dichloro-N-[1-(hydroxymethyl)-2-phenylethyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338963-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dichloro-N-[1-(hydroxymethyl)-2-phenylethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001198678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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